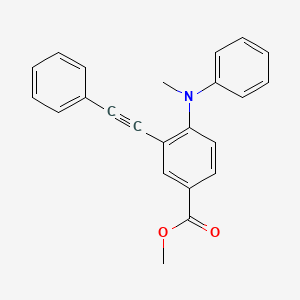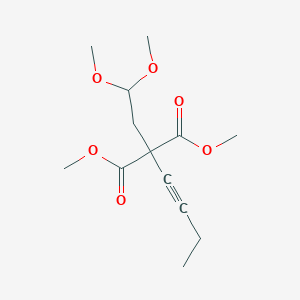
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is an organic compound with a complex structure that includes both alkyne and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate typically involves the reaction of dimethyl malonate with propargyl bromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the propargyl group is introduced to the malonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Substitution: Sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Produces diketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces substituted esters or other derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: May be used in the development of pharmaceuticals, particularly those requiring ester functionalities.
Industry: Used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action for Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate depends on the specific reaction it undergoes. Generally, the compound acts as a nucleophile or electrophile in various organic reactions. The alkyne group can participate in cycloaddition reactions, while the ester groups can undergo hydrolysis or transesterification.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with similar reactivity but lacks the alkyne group.
Propargyl bromide: Contains the alkyne group but lacks the ester functionalities.
Dimethyl propargylmalonate: Similar structure but with different substituents on the alkyne group.
Uniqueness
Dimethyl (but-1-yn-1-yl)(2,2-dimethoxyethyl)propanedioate is unique due to its combination of alkyne and ester groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
828913-50-4 |
|---|---|
Molecular Formula |
C13H20O6 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
dimethyl 2-but-1-ynyl-2-(2,2-dimethoxyethyl)propanedioate |
InChI |
InChI=1S/C13H20O6/c1-6-7-8-13(11(14)18-4,12(15)19-5)9-10(16-2)17-3/h10H,6,9H2,1-5H3 |
InChI Key |
QRQMREPXTHJDPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(CC(OC)OC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Methyl(propan-2-yl)amino]benzonitrile](/img/structure/B12543146.png)
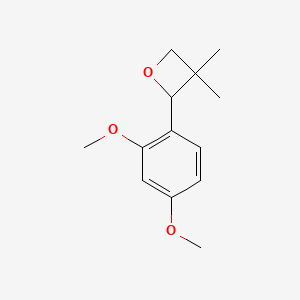
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

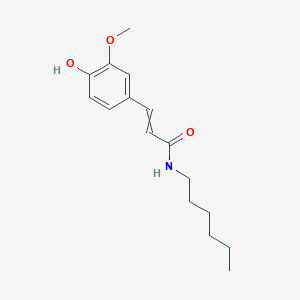
![4-Benzylidene-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12543190.png)
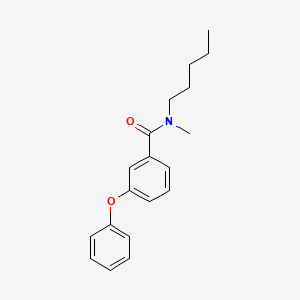
![1-Octyl-3-[3-(triethoxysilyl)propyl]imidazolidin-1-ium chloride](/img/structure/B12543205.png)
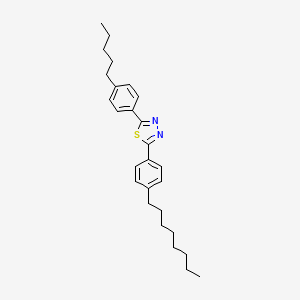
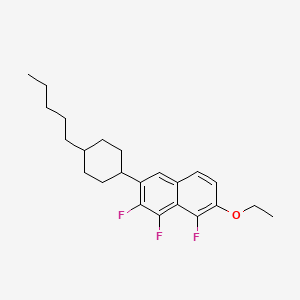
![1,1'-[(2-Bromo-1,3-phenylene)di(ethane-2,1-diyl)]bis[2-bromo-3-(methoxymethyl)benzene]](/img/structure/B12543211.png)
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
